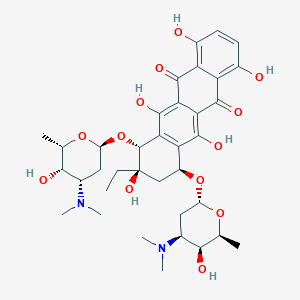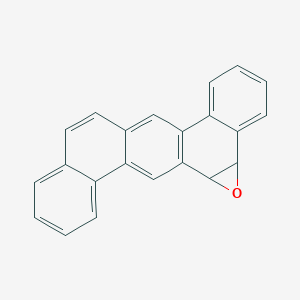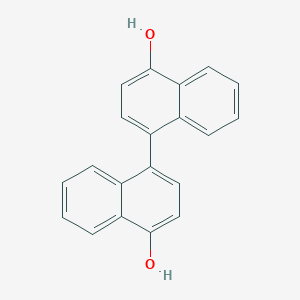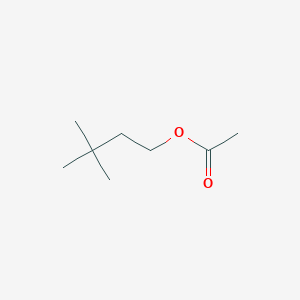
3,3-Dimethylbutylacetate
Vue d'ensemble
Description
3,3-Dimethylbutylacetate is a chemical compound with the molecular formula C8H16O2 . It is also known as 1-Butanol, 3,3-dimethyl-, 1-acetate .
Synthesis Analysis
The synthesis of 3,3-Dimethylbutylacetate involves providing t-butyl chloride and vinyl acetate as raw materials. A catalytic reaction is conducted between the t-butyl chloride and vinyl acetate to yield 1-chloro-3,3-dimethyl butyl acetate in the presence of a catalyst . The weight ratio of t-butyl chloride to vinyl acetate is 1: 0.84-0.93. The temperature is controlled between 100 and 110°C for conducting hydrolytic disproportionation of 1-chloro-3,3-dimethyl butyl acetate in the presence of the catalyst to yield a mixture comprising 3,3-dimethylbutyraldehyde . The mixture is then purified by distillation to yield 3,3-dimethylbutyraldehyde .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethylbutylacetate consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The average mass is 144.211 Da and the monoisotopic mass is 144.115036 Da .
Applications De Recherche Scientifique
Spectroscopic Reaction Data Analysis :
- Li, Widjaja, and Garland (2003) investigated the hydroformylation of 3,3-dimethylbut-1-ene using Rh4(CO)12 as a catalyst. They applied band-target entropy minimization (BTEM) to recover pure component spectra of various species, including 3,3-dimethylbut-1-ene, without the need for a priori information. This study highlights the potential of BTEM in identifying and analyzing components in catalytic studies, particularly in relation to compounds like 3,3-dimethylbutylacetate (Li, Widjaja, & Garland, 2003).
Mordenite-Catalyzed Carbonylation :
- Reule, Sawada, and Semagina (2017) explored the carbonylation of dimethyl ether to methyl acetate on dealuminated mordenites. This study provides insights into the reaction site specificity and the impact of dealumination on catalyst life and selectivity, relevant for understanding the behavior of similar compounds like 3,3-Dimethylbutylacetate (Reule, Sawada, & Semagina, 2017).
Dimethyl Ether Carbonylation Catalyzed by Acidic Zeolites :
- Cheung, Bhan, Sunley, Law, and Iglesia (2007) investigated the carbonylation of dimethyl ether (DME) to methyl acetate using H-zeolites, identifying methyl and acetyl groups as key intermediates. This study's focus on carbonylation rates and the influence of CO pressures can be useful for comparative analysis with similar compounds like 3,3-Dimethylbutylacetate (Cheung, Bhan, Sunley, Law, & Iglesia, 2007).
Cyclodextrin Inclusion Complex Study :
- Mavridis, Hadjoudis, and Tsoucaris (1991) investigated the crystal structure of a complex formed by 3,3-dimethylbutylamine with cyclomaltoheptaose (beta-cyclodextrin). This study provides valuable insights into the molecular interactions and structures that can be relevant for the study of similar compounds like 3,3-Dimethylbutylacetate (Mavridis, Hadjoudis, & Tsoucaris, 1991).
Safety And Hazards
Propriétés
IUPAC Name |
3,3-dimethylbutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXZMWDBEBBNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931345 | |
| Record name | 3,3-Dimethylbutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylbutylacetate | |
CAS RN |
1421-87-0 | |
| Record name | 3,3-Dimethylbutylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-DIMETHYLBUTYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR09Z7AWNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




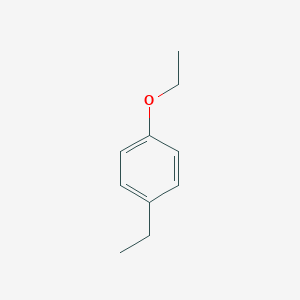
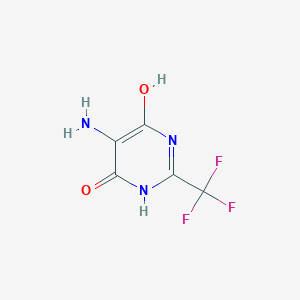

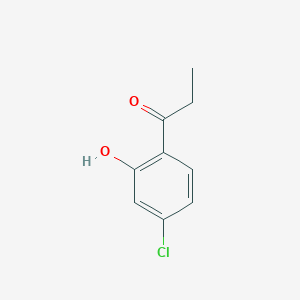

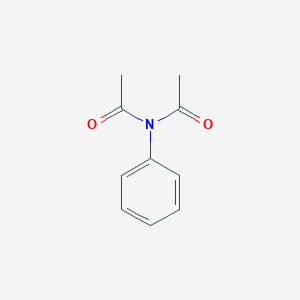
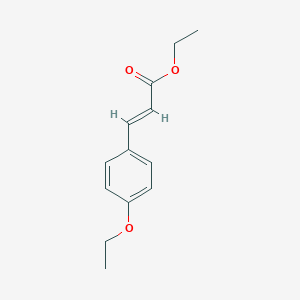

![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)
